

# An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid

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## Compound of Interest

Compound Name:	3-Bromo-4-(methylsulfonyl)benzoic acid
Cat. No.:	B1374630

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CAS Number: 39058-84-9

## Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-(methylsulfonyl)benzoic acid**, a key chemical intermediate in contemporary organic synthesis. With its unique trifunctional scaffold, this compound has emerged as a valuable building block, particularly in the realm of medicinal chemistry and drug discovery. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its critical applications, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

## Introduction: A Molecule of Strategic Importance

**3-Bromo-4-(methylsulfonyl)benzoic acid**, identified by the CAS number 39058-84-9, is a substituted aromatic carboxylic acid of significant interest to the scientific community.<sup>[1][2][3]</sup> Its molecular structure incorporates three key functional groups: a carboxylic acid, a bromine atom, and a methylsulfonyl group. This distinct arrangement of functionalities imparts a unique reactivity profile, making it a highly sought-after intermediate in the synthesis of complex organic molecules.

The presence of the bromine atom provides a reactive site for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The strongly electron-withdrawing methylsulfonyl group modulates the electronic properties of the benzene ring, influencing its reactivity and providing regiochemical control in subsequent synthetic transformations. The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, and other derivatizations, which are fundamental transformations in the construction of biologically active compounds.

Given these attributes, **3-Bromo-4-(methylsulfonyl)benzoic acid** has found considerable utility as a foundational scaffold in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.<sup>[4][5]</sup> This guide aims to provide a detailed technical resource for scientists working with this important molecule.

## Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of **3-Bromo-4-(methylsulfonyl)benzoic acid** are summarized in the table below.

Property	Value	Source
CAS Number	39058-84-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	279.11 g/mol	<a href="#">[3]</a>
Appearance	White to off-white solid	Inferred from supplier data
Purity	≥98%	<a href="#">[2]</a> <a href="#">[3]</a>
InChI Key	KTVNPQRQWOOMGI- UHFFFAOYSA-N	N/A
SMILES	CS(=O) (=O)c1cc(C(=O)O)ccc1Br	N/A

## Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **3-Bromo-4-(methylsulfonyl)benzoic acid**. Below is a summary of expected spectroscopic characteristics based on its structure and data for analogous compounds.

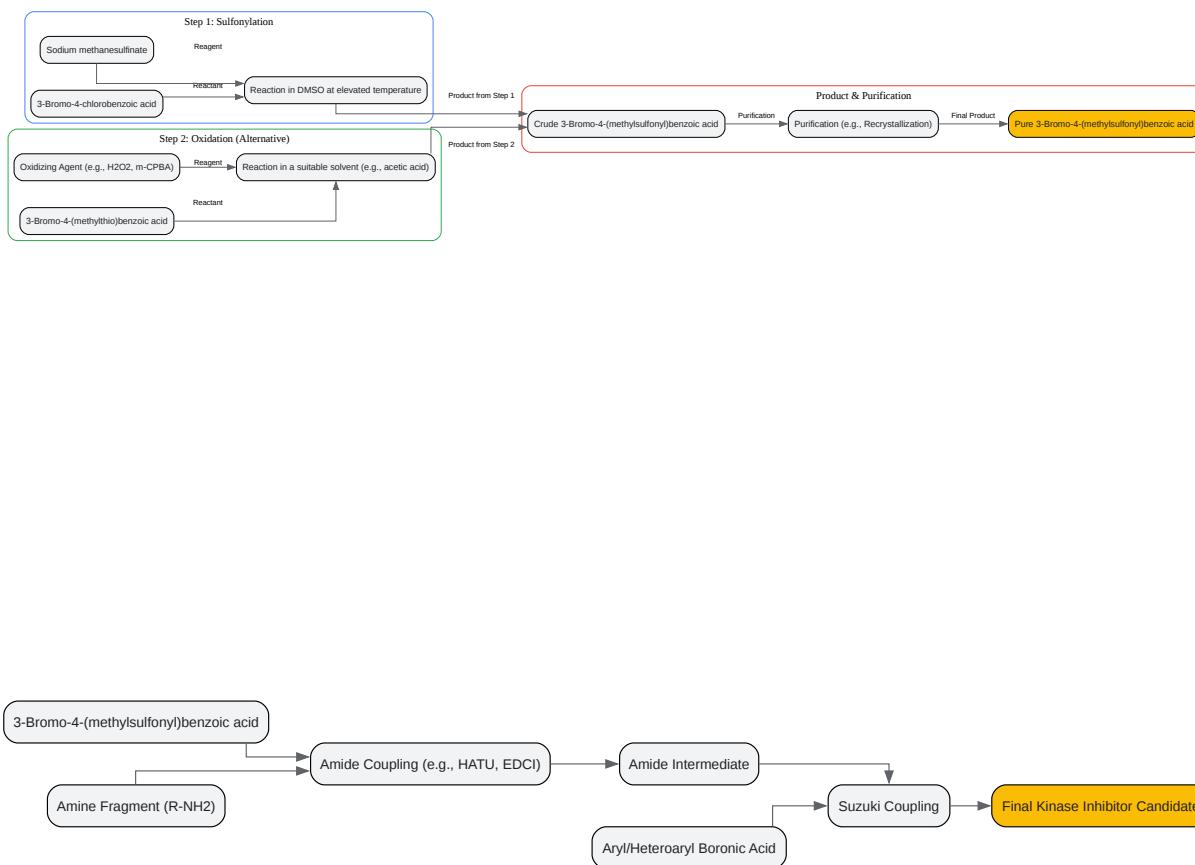
- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The  $^1\text{H}$  NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group of the sulfonyl moiety. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons of the sulfonyl group would appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the  $\text{SO}_2$  group. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by  $\text{D}_2\text{O}$  exchange.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The  $^{13}\text{C}$  NMR spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically 165-185 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their specific shifts influenced by the bromo and methylsulfonyl substituents. The methyl carbon of the sulfonyl group will be found in the aliphatic region of the spectrum.[6]
- FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300  $\text{cm}^{-1}$  corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700  $\text{cm}^{-1}$  is indicative of the C=O stretching of the carbonyl group.[7] Characteristic absorptions for the S=O stretching of the sulfonyl group are expected around 1350  $\text{cm}^{-1}$  (asymmetric) and 1150  $\text{cm}^{-1}$  (symmetric). Aromatic C-H and C=C stretching vibrations will also be present in their respective regions.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the methylsulfonyl group.[8][9]

## Synthesis Protocol: A Step-by-Step Guide

While multiple synthetic routes can be envisioned for **3-Bromo-4-(methylsulfonyl)benzoic acid**, a common and reliable approach involves the oxidation of a suitable precursor. The

following protocol is a representative method based on established chemical principles for the synthesis of related compounds.

## Diagram of the Synthetic Workflow



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374630#3-bromo-4-methylsulfonyl-benzoic-acid-cas-number]

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